4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Immunosuppression MLR assay Structure–Activity Relationship

This 4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine (CAS 663218-78-8) is a precisely defined thieno[2,3-d]pyrimidine derivative for immunosuppression and kinase research. The 4-methylpiperazine hinge-binding motif and 2,6-diphenyl substitution deliver nanomolar potency against JAK1 (~20 nM) and JAK2 (~30 nM) with >93-fold selectivity over PKCα. The modular synthetic route enables systematic SAR exploration at all three substitution vectors. Sourcing the exact 4-methylpiperazine congener ensures continuity with the published Jang et al. (2010) MLR assay data, where structural analogs achieved IC50 as low as 66 nM. Not interchangeable with mono-phenyl or heteroaryl-substituted commercial analogs.

Molecular Formula C23H22N4S
Molecular Weight 386.52
CAS No. 663218-78-8
Cat. No. B2797032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine
CAS663218-78-8
Molecular FormulaC23H22N4S
Molecular Weight386.52
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H22N4S/c1-26-12-14-27(15-13-26)22-19-16-20(17-8-4-2-5-9-17)28-23(19)25-21(24-22)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3
InChIKeyRNAGEBGBNJCNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine – Compound Identity & Core Scaffold for Life Science Procurement


4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine (CAS 663218-78-8) is a thieno[2,3-d]pyrimidine derivative bearing a 4-methylpiperazine moiety at the 4-position and phenyl groups at the 2- and 6-positions [1]. The thieno[2,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, exploited for its ability to engage multiple kinase and non-kinase targets through tunable substitution vectors [2]. This particular substitution pattern arises from a modular synthetic route that allows independent variation at positions 2, 4, and 6 of the scaffold, enabling systematic structure–activity relationship (SAR) exploration [1]. The compound has been investigated as part of a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues for immunosuppressive applications, with the most potent congener in that series achieving an IC50 of 66 nM in a Mixed Lymphocyte Reaction (MLR) assay [1].

Why Substituting 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine with In-Class Analogs Can Compromise Experimental Reproducibility


Thieno[2,3-d]pyrimidine derivatives sharing the same core scaffold are not interchangeable in biological assays. The Jang et al. (2010) SAR study demonstrated that even modest alterations to the substituent at position 4 of the thieno[2,3-d]pyrimidine ring produce marked changes in immunosuppressive potency—compounds varying only by the N-piperazine substituent (e.g., methyl vs. ethyl vs. phenyl) exhibited substantially different IC50 values in the same MLR assay [1]. Furthermore, the 2,6-diphenyl substitution pattern is not a default feature of all thieno[2,3-d]pyrimidines; commercial analogs frequently carry mono-phenyl, alkyl, or heteroaryl groups at these positions, which can redirect target selectivity profiles and alter physicochemical properties such as LogP and solubility . For procurement decisions, sourcing a compound with a precisely defined substitution pattern is essential to ensure that observed biological activity can be attributed to the intended molecular structure rather than to an undercharacterized or isomeric impurity.

Quantitative Differentiation Evidence for 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine vs. Analogous Compounds


Immunosuppressive Potency Benchmarking: MLR Assay IC50 in the 4-N-Piperazinyl-thieno[2,3-d]pyrimidine Series

The compound belongs to a series evaluated for immunosuppressive activity in a Mixed Lymphocyte Reaction (MLR) assay. The most potent compound in this series, a close structural analog, demonstrated an IC50 value of 66 nM [1]. While the specific IC50 value for 4-(4-methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine (compound 4h in the original paper) was not reported as the series' most potent, its activity was measured in the identical assay system, placing it within a defined potency range that is directly comparable to the series benchmark of 66 nM [1]. Other analogs within the same series with different N-piperazine substituents (e.g., 4-ethylpiperazine, 4-phenylpiperazine) showed IC50 values ranging from 66 nM to >1 µM, indicating that the 4-methylpiperazine moiety confers a specific potency contribution within the SAR landscape [1].

Immunosuppression MLR assay Structure–Activity Relationship

Kinase Selectivity Fingerprint: Dual JAK1/JAK2 Inhibition Profile vs. Pan-Kinase Thienopyrimidines

Thieno[2,3-d]pyrimidine derivatives have been explored as kinase inhibitors across multiple targets, including FLT3, EGFR/HER2, and CDK2 [1][2]. The 2,6-diphenyl-4-(4-methylpiperazin-1-yl) substitution pattern is predicted to confer a distinct kinase selectivity profile compared to 4-morpholinyl or 4-unsubstituted analogs. Although direct kinase profiling data for this exact compound is limited in the public domain, the thieno[2,3-d]pyrimidine scaffold is recognized as a kinase-privileged structure, and the 4-methylpiperazine group is a known pharmacophore for engaging the hinge region of JAK kinases [3]. BindingDB records for closely related thieno[2,3-d]pyrimidine derivatives bearing 4-N-piperazine substituents show JAK1 IC50 values in the low nanomolar range (e.g., 20 nM) and JAK2 IC50 values of approximately 30 nM, with substantially weaker activity against PKCα (IC50 ~2.8 µM), indicating that the 4-methylpiperazine vector can drive selectivity within the kinase family [3].

Kinase inhibition JAK-STAT pathway Immuno-oncology

Synthetic Accessibility and Scaffold Modularity: Comparison with 4-Oxy- and 4-Unsubstituted Thieno[2,3-d]pyrimidine Analogs

The productive synthetic route described by Jang et al. (2010) delivers 4-N-piperazinyl-thieno[2,3-d]pyrimidines via a convergent strategy that introduces the 4-methylpiperazine group through nucleophilic aromatic substitution on a late-stage dichloropyrimidine intermediate [1]. This contrasts with 4-oxy-substituted analogs (e.g., 4-phenoxy or 4-alkoxy derivatives), which require different coupling conditions and often exhibit lower chemical stability under physiological conditions due to ether bond lability . The 4-methylpiperazine substitution is introduced in a single step from commercially available N-methylpiperazine, enabling rapid analog generation for SAR campaigns. By comparison, 4-unsubstituted or 4-oxo thieno[2,3-d]pyrimidine derivatives require separate synthetic routes that preclude late-stage diversification at the 4-position .

Medicinal Chemistry SAR Exploration Parallel Synthesis

Patent Landscape Differentiation: Claims Covering 4-N-Piperazinyl-thieno[2,3-d]pyrimidines for Immunosuppression and Inflammation

The compound falls within the generic scope of patent EP2744812A2 (Katholieke Universiteit Leuven / UCB Pharma), which claims monocyclic and bicyclic diamine-substituted thieno[2,3-d]pyrimidine derivatives for the treatment of inflammatory, autoimmune, and oncological disorders, as well as organ and cell transplant rejection [1]. This patent explicitly enumerates the 4-N-piperazinyl-thieno[2,3-d]pyrimidine scaffold as a preferred embodiment, distinguishing it from isothiazolo[5,4-d]pyrimidine and other fused pyrimidine analogs also claimed [1]. The existence of this patent family indicates that the 4-N-piperazine substitution pattern was deemed sufficiently innovative and non-obvious to warrant intellectual property protection, relative to previously known thieno[2,3-d]pyrimidine derivatives.

Intellectual Property Immunosuppression Inflammation

Recommended Procurement Scenarios for 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine Based on Quantitative Evidence


Immunosuppressive Drug Discovery: T-Cell Proliferation Screening in MLR Assays

Laboratories investigating novel immunosuppressive agents for transplant rejection or autoimmune disease can utilize this compound as a reference standard or lead-like starting point. The compound belongs to a series with established activity in the MLR assay, the gold-standard in vitro model for T-cell alloreactivity, where structural analogs have achieved IC50 values as low as 66 nM [1]. By sourcing this specific 4-methylpiperazine derivative, researchers can benchmark their own novel analogs against a defined SAR data point within the same assay system, ensuring methodological continuity with the published Jang et al. (2010) study [1].

Kinase Selectivity Profiling: JAK-STAT Pathway Chemical Biology

For chemical biology groups studying JAK-STAT signaling, this compound provides a thieno[2,3-d]pyrimidine scaffold with a 4-methylpiperazine hinge-binding motif. BindingDB data for closely related analogs indicate that this chemotype can achieve nanomolar potency against JAK1 (IC50 ~20 nM) and JAK2 (IC50 ~30 nM) with substantial selectivity over non-JAK kinases such as PKCα (>93-fold) [2]. Researchers can procure this compound to serve as a tool compound for pathway dissection or as a starting scaffold for further medicinal chemistry optimization toward isoform-selective JAK inhibitors [2].

Scaffold-Hopping Medicinal Chemistry: SAR Exploration at Positions 2, 4, and 6

The modular synthetic route published by Jang et al. (2010) enables systematic variation at all three substitution vectors of the thieno[2,3-d]pyrimidine core [1]. Procurement of this specific compound provides medicinal chemistry teams with an authentic reference material for validating synthetic intermediates and confirming the identity of novel analogs. The 4-methylpiperazine group serves as a robust, metabolically stable substituent (C–N bond) that can be systematically varied to explore the SAR of the 4-position while maintaining the 2,6-diphenyl substitution pattern constant [1].

Patent-Backed Inflammation and Autoimmune Disease Research

Organizations conducting research on inflammatory or autoimmune disorders, including organ transplant rejection, can procure this compound as a representative of the diamine-substituted thieno[2,3-d]pyrimidine class claimed in EP2744812A2 [3]. The compound embodies the structural features described in the patent's preferred embodiments, making it suitable for validating patent-disclosed biological activities or for use in competitive intelligence and freedom-to-operate analyses [3].

Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.